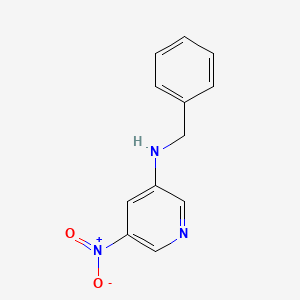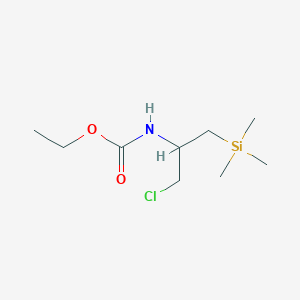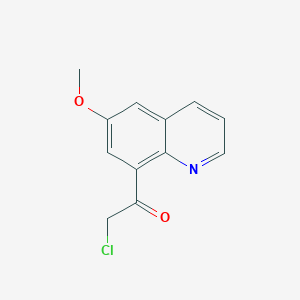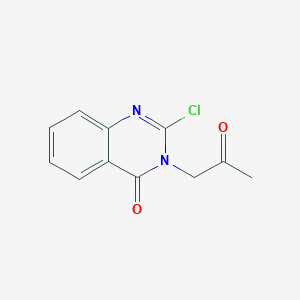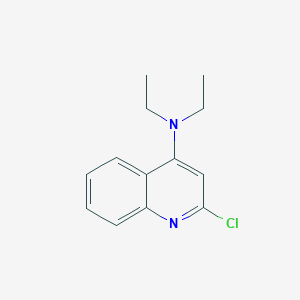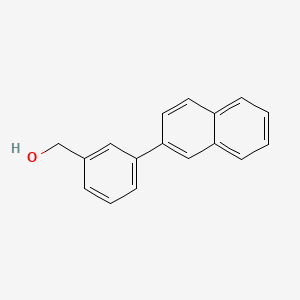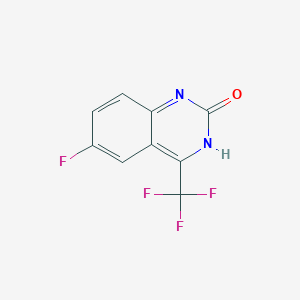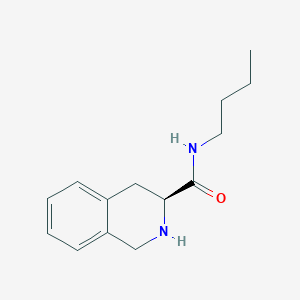
(3S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The (S)-enantiomer of this compound is particularly interesting due to its specific interactions with biological targets, which can lead to unique pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline.
Chiral Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
N-Butylation: The (S)-1,2,3,4-tetrahydroisoquinoline is then subjected to N-butylation using butyl bromide in the presence of a base such as sodium hydride.
Carboxamide Formation: Finally, the carboxamide group is introduced using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a suitable amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substitution, but typical reagents include alkyl halides and bases.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
(S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It may be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or interact with DNA to influence gene expression.
Comparison with Similar Compounds
®-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: The enantiomer of the compound with different biological activities.
N-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: A structurally similar compound with a methyl group instead of a butyl group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness: The (S)-enantiomer of N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its ®-enantiomer or other structurally similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
185331-81-1 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3S)-N-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-2-3-8-15-14(17)13-9-11-6-4-5-7-12(11)10-16-13/h4-7,13,16H,2-3,8-10H2,1H3,(H,15,17)/t13-/m0/s1 |
InChI Key |
UWWUJDUTLUVBFE-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CC2=CC=CC=C2CN1 |
Canonical SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



